"6-chloro-N-cyclopropylpyridazin-3-amine" synthesis pathway
"6-chloro-N-cyclopropylpyridazin-3-amine" synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-chloro-N-cyclopropylpyridazin-3-amine
Introduction: The Significance of the Pyridazine Scaffold
Pyridazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2] Their unique electronic properties and ability to form key hydrogen bond interactions make them privileged scaffolds in drug design. The target molecule, 6-chloro-N-cyclopropylpyridazin-3-amine, is a vital building block for the synthesis of more complex pharmaceutical agents. The presence of a reactive chlorine atom allows for further functionalization via cross-coupling reactions, while the cyclopropylamine moiety is a common feature in bioactive molecules, often enhancing metabolic stability and target-binding affinity.[3] This guide provides a comprehensive overview of a robust and field-proven synthetic pathway to this valuable intermediate, grounded in established chemical principles and supported by authoritative literature.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of 6-chloro-N-cyclopropylpyridazin-3-amine points to a straightforward and efficient synthetic strategy. The primary disconnection is the carbon-nitrogen bond between the pyridazine ring and the cyclopropylamine group. This disconnection reveals two key precursors: a disubstituted pyridazine core and cyclopropylamine.
The most practical and widely adopted approach involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of a halogenated pyridazine ring. The key intermediate for this pathway is the commercially available or readily synthesized 3,6-dichloropyridazine .
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3,6-dichloropyridazine
Cyclopropylamine
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Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of the Key Intermediate: 3,6-dichloropyridazine
The foundational starting material for this synthesis is 3,6-dichloropyridazine. This intermediate is typically prepared from maleic hydrazide (3,6-dihydroxypyridazine) via a robust chlorination reaction.
Causality and Mechanistic Insight
The conversion of the dihydroxy pyridazine to the dichloro derivative is a classic example of nucleophilic substitution at a phosphorus center followed by intramolecular substitution on the heteroaromatic ring. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its efficacy and reliability in converting hydroxyl groups on electron-deficient rings into chlorides.[4][5] The reaction proceeds by the hydroxyl groups of maleic hydrazide attacking the electrophilic phosphorus atom of POCl₃, leading to the formation of a dichlorophosphite ester intermediate. This intermediate then undergoes intramolecular nucleophilic attack by the chloride ion, displacing the phosphate group and yielding the desired 3,6-dichloropyridazine. The reaction is typically driven to completion by heating.
Experimental Protocol: Synthesis of 3,6-dichloropyridazine
This protocol is adapted from established industrial methods.[4]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charging Reagents: To the flask, add maleic hydrazide (1.0 eq). Cautiously, add phosphorus oxychloride (3.0-5.0 eq) portion-wise while stirring.[4][5] The reaction is exothermic.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain for 2-4 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Isolation: The solid product, 3,6-dichloropyridazine, will precipitate out of the aqueous solution. Isolate the product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from ethanol or hexane.
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Part 2: Nucleophilic Aromatic Substitution (SNAr) for Final Product Synthesis
The final step in the pathway is the selective mono-substitution of a chlorine atom on the 3,6-dichloropyridazine ring with cyclopropylamine.
Causality and Mechanistic Insight
The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the chlorine-substituted carbon atoms highly electrophilic and susceptible to attack by nucleophiles.[1][6] The reaction with cyclopropylamine, a potent nucleophile, proceeds via a classic SNAr mechanism.[3]
The mechanism involves two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks one of the carbon atoms bearing a chlorine atom. This forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridazine ring is temporarily disrupted.
-
Leaving Group Departure: Aromatization is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the C-N bond and yields the final product.
Controlling the reaction stoichiometry and temperature is crucial to favor the desired mono-substituted product and minimize the formation of the di-substituted byproduct, 3,6-di(cyclopropylamino)pyridazine.[7][8]
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3,6-Dichloropyridazine + Cyclopropylamine
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6-chloro-N-cyclopropylpyridazin-3-amine + HCl
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// Flow start -> meisenheimer [label="Nucleophilic\nAttack"]; meisenheimer -> product [label="Chloride\nElimination"]; }
Caption: Mechanism for the SNAr reaction.
Experimental Protocol: Synthesis of 6-chloro-N-cyclopropylpyridazin-3-amine
This generalized protocol is based on analogous reactions reported in the literature.[7][8][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add cyclopropylamine (1.0-1.2 eq). To neutralize the HCl generated during the reaction, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq).
-
Reaction Conditions: Heat the mixture to a temperature between 80°C and 120°C. The optimal temperature will depend on the chosen solvent. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.[9]
-
Isolation: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 6-chloro-N-cyclopropylpyridazin-3-amine.
Data Summary and Validation
Table 1: Reactant Properties
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| Maleic Hydrazide | C₄H₄N₂O₂ | 112.09 | Precursor |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Chlorinating Agent |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | Key Intermediate |
| Cyclopropylamine | C₃H₇N | 57.09 | Nucleophile |
Table 2: Typical Reaction Parameters and Outcomes
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| 1 | Maleic Hydrazide, POCl₃ | Neat | 80-100 | 2-4 | >90 |
| 2 | 3,6-Dichloropyridazine, Cyclopropylamine, Base | Ethanol/DMF | 80-120 | 4-12 | 70-90 |
Yields are estimates based on analogous reactions and may vary based on specific conditions and scale.
Conclusion
The synthesis of 6-chloro-N-cyclopropylpyridazin-3-amine is reliably achieved through a two-step sequence involving the chlorination of maleic hydrazide to form 3,6-dichloropyridazine, followed by a regioselective nucleophilic aromatic substitution with cyclopropylamine. This pathway is efficient, scalable, and utilizes well-understood reaction mechanisms. Careful control over reaction conditions, particularly stoichiometry and temperature in the final SNAr step, is paramount for maximizing yield and purity. The resulting product serves as a versatile intermediate for the development of novel therapeutics, underscoring the importance of robust and well-characterized synthetic routes in the field of drug discovery.
References
- Pipzine Chemicals. 6-Chloro-N-cyclopropylpyridine-3-carboxamide.
- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
- Google Patents. CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
- Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
- Google Patents. EP0469992A1 - 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them.
- Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- ResearchGate. α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine.
- Benchchem. Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine.
- PubChem. 6-Amino-3-chloropyridazine.
- Google Patents. EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2).
- PubChem. Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them - Patent EP-0429344-A1.
- Journal of American Science. chemical studies on 3,6-dichloropyridazine.
- Benchchem. N-benzyl-6-chloro-N-methylpyridazin-3-amine Research Chemical.
- PubChem. 3,6-Dichloropyridazine.
- MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
- Smolecule. 6-chloro-N-(1-methylpiperidin-4-yl)pyridazin-3-amine.
- ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.
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